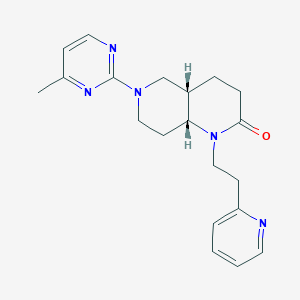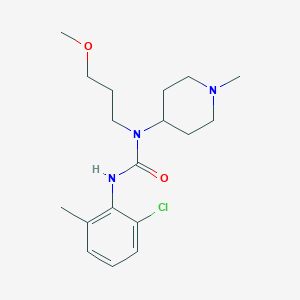
2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine, also known as DTT, is a heterocyclic organic compound that has been widely used in scientific research due to its unique chemical properties. DTT is a potent reducing agent that is commonly used to break disulfide bonds in proteins, which makes it an important tool for studying protein structure and function.
Mecanismo De Acción
2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine works by donating electrons to disulfide bonds in proteins, which breaks the bond and forms two sulfhydryl (-SH) groups. This process is known as reduction and is reversible. 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a strong reducing agent because it has a high affinity for electrons and can donate them easily to disulfide bonds.
Biochemical and Physiological Effects
2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine in lab experiments is its potency as a reducing agent. 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is able to break disulfide bonds in proteins quickly and efficiently, which makes it a valuable tool for studying protein structure and function. Another advantage of 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is its stability. 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is relatively stable in solution and can be stored for long periods of time without losing its reducing activity.
One of the main limitations of using 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine in lab experiments is its potential to interfere with downstream assays. 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can react with certain reagents used in downstream assays, such as iodoacetamide, which can lead to false results. In addition, 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine. One area of interest is the development of new reducing agents that are more specific for certain types of disulfide bonds. Another area of interest is the development of 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine analogs that have improved stability and reduced toxicity. In addition, there is a need for more research into the physiological effects of 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine, particularly in vivo studies that can help to elucidate its potential therapeutic applications. Overall, 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a valuable tool for scientific research that has many potential applications in the future.
Métodos De Síntesis
2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can be synthesized through a multistep process involving the reaction of 2,6-dichloro-4-trifluoromethyl-1,3,5-oxadiazine with morpholine in the presence of a base. The resulting intermediate is then treated with sodium borohydride to yield 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine. This synthesis method has been well-established in the literature and has been used to produce 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine in large quantities for scientific research.
Aplicaciones Científicas De Investigación
2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has a wide range of applications in scientific research, particularly in the field of biochemistry. As mentioned earlier, 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a potent reducing agent that can break disulfide bonds in proteins. This property makes it a valuable tool for studying protein structure and function. 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is commonly used to reduce disulfide bonds in proteins prior to analysis by SDS-PAGE, a technique used to separate proteins based on their size. 2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is also used in protein crystallization experiments to reduce disulfide bonds and improve crystal quality.
Propiedades
IUPAC Name |
2,6-dimorpholin-4-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F6N4O3/c14-12(15,16)11(13(17,18)19)20-9(22-1-5-24-6-2-22)26-10(21-11)23-3-7-25-8-4-23/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWDXUZPVTTWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(N=C(O2)N3CCOCC3)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5485752.png)
![(3S)-1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-ol](/img/structure/B5485767.png)
![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5485775.png)

![N-[1,1-bis(hydroxymethyl)propyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5485778.png)
![2-morpholin-4-yl-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]benzamide](/img/structure/B5485779.png)

![(4S)-4-(4-{[(2-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5485784.png)
![3-methyl-7-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5485798.png)
![3-(allylthio)-6-[4-(benzyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5485807.png)
![6-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)carbonyl]-3,4-dihydro[1]benzothieno[2,3-c]pyridin-1(2H)-one](/img/structure/B5485811.png)
![4-{[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5485826.png)